ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-enoate

Catalog No.
S13924713
CAS No.
M.F
C12H21BO4
M. Wt
240.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-...

Product Name

ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-enoate

IUPAC Name

ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-enoate

Molecular Formula

C12H21BO4

Molecular Weight

240.11 g/mol

InChI

InChI=1S/C12H21BO4/c1-7-15-10(14)8-9(2)13-16-11(3,4)12(5,6)17-13/h8H,7H2,1-6H3

InChI Key

DFGFDUCQEBGHBQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=CC(=O)OCC)C

Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-enoate is an organic compound categorized as an ester and a boronic acid derivative. Its molecular formula is C11H19BO4C_{11}H_{19}BO_4 with a molecular weight of approximately 226.08 g/mol. The compound features a unique structure that includes a butenoate group and a dioxaborolane moiety, which contributes to its chemical reactivity and potential applications in various fields, including organic synthesis and materials science. The compound is known for its distinctive properties due to the presence of the boron atom in its structure, which can facilitate various chemical transformations.

Typical of esters and boronic acids:

  • Nucleophilic Substitution: The boron atom can undergo nucleophilic attack, leading to the substitution of the boron moiety by various nucleophiles.
  • Cross-Coupling Reactions: Due to its boronic acid functionality, this compound is suitable for Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds with aryl or vinyl halides.
  • Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.

While specific biological activity data for ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-enoate is limited, compounds containing boron have been studied for their potential therapeutic applications. Boron-containing compounds are often investigated for their roles in medicinal chemistry due to their ability to interact with biological systems effectively.

The synthesis of ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-enoate typically involves the following steps:

  • Formation of Dioxaborolane: The initial synthesis may involve the reaction of a suitable boronic acid with an appropriate alcohol or diol under acidic conditions to form the dioxaborolane.
  • Esterification: The resulting dioxaborolane can then be reacted with butenoic acid or its derivatives in the presence of a catalyst (e.g., acid catalyst) to yield the desired ester product.

Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-enoate has potential applications in:

  • Organic Synthesis: As a versatile intermediate for synthesizing other organic compounds through cross-coupling reactions.
  • Material Science: Its unique structural properties may be exploited in developing new materials with specific functionalities.
  • Pharmaceutical Development: Potential use in drug design due to its biological activity and ability to form complex structures.

Interaction studies involving ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-enoate focus on its reactivity with various nucleophiles and electrophiles. The presence of the boron atom allows it to form coordination complexes with metals and other ligands. Such interactions are crucial for understanding its behavior in catalytic processes and potential biological interactions.

Several compounds share structural similarities with ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-enoate. Here is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarityUnique Features
Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate269409-99-60.65Contains a benzoate moiety instead of butenoate
(E)-Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate581802-26-80.71Features a methyl group instead of ethyl
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-phenyl acetate480424-70-20.64Has an acetate group attached to a phenyl ring
Ethyl (E)-3-(4,4,5,5-tetramethyl-[1,3]dioxaborolan)-acrylate1009307-13-40.67Similar structure with slight variations in substituents

The uniqueness of ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-enoate lies in its specific combination of functional groups and structural characteristics that enable it to participate in distinct

Traditional Boron Esterification Approaches

Classical Boronate Ester Formation via Organometallic Reagents

The synthesis of boronate esters historically relies on reactions between organometallic reagents (e.g., Grignard or organolithium compounds) and borate esters. For example, phenylmagnesium bromide reacts with trimethyl borate to form phenylboronic acid intermediates, which are subsequently esterified with diols like pinacol to yield cyclic boronate esters. Applied to α,β-unsaturated systems, this method involves conjugate addition of a boron nucleophile to an α,β-ethylenic ester. However, regioselectivity challenges arise due to competing 1,2- versus 1,4-addition pathways.

Acid-Catalyzed Transesterification

Transesterification of preformed boronic acids with ethylene glycol derivatives under acidic conditions offers a direct route to cyclic boronate esters. For instance, methylboronic acid undergoes transesterification with pinacol in the presence of catalytic HCl, yielding the corresponding pinacol boronate. This method avoids harsh organometallic reagents but requires careful control of stoichiometry to prevent boroxine formation.

Table 1: Comparison of Traditional Boronate Esterification Methods

MethodReagentsYield (%)Limitations
Organometallic AdditionRMgX + B(OR)~3~60–75Regioselectivity challenges
TransesterificationR-B(OH)~2~ + diol + acid70–85Boroxine side products

Transition Metal-Catalyzed Allylic Boronation Strategies

Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation, pioneered by Norio Miyaura, employs palladium catalysts to couple aryl or alkenyl halides with diboronyl esters. For α,β-unsaturated systems, this method enables the direct introduction of boron groups at the β-position of ethylenic esters. Using bis(pinacolato)diboron (B~2~pin~2~) and Pd(dppf)Cl~2~ as a catalyst, allylic acetates undergo borylation with retention of alkene geometry. For example:

$$
\text{CH}2=\text{C(COOEt)CH}2\text{OAc} + \text{B}2\text{pin}2 \xrightarrow{\text{Pd catalyst}} \text{CH}_2=\text{C(COOEt)Bpin} + \text{byproducts}
$$

This method achieves >80% yield for cyclic allylic substrates but faces limitations with acyclic systems due to competing isomerization.

Copper-Mediated Allylic Borylation in Aqueous Media

Copper(II) salts, such as Cu(OAc)~2~, catalyze the β-borylation of alkynoates in water, yielding (Z)-α,β-unsaturated boronate esters stereoselectively. The reaction proceeds via hydroboration of the alkyne followed by proto-decupration, with 4-picoline enhancing catalytic turnover. Notably, this method operates under ambient conditions and tolerates oxygen, making it practical for large-scale applications.

Key Mechanistic Steps:

  • Alkyne Activation: Coordination of the alkynoate to Cu(II) polarizes the triple bond.
  • Boron Insertion: B~2~pin~2~ undergoes anti-addition to the activated alkyne, forming a (Z)-configured vinylcopper intermediate.
  • Protonolysis: Water-mediated protonation releases the product and regenerates the catalyst.

Stereoselective Construction of α,β-Unsaturated Boronate Systems

Peterson Elimination for Trans-Alkenyl Boronates

The Peterson elimination, involving β-hydroxysilyl boronate intermediates, enables stereoselective synthesis of trans-α,β-unsaturated boronates. Treatment of β-hydroxysilyl boronate esters with a Lewis acid (e.g., BF~3~·OEt~2~) induces syn-elimination of silanol, yielding the trans-alkene. Substrates with bulky silyl groups (e.g., TMS) favor high diastereoselectivity (>95:5 trans:cis).

Example Reaction:
$$
\text{R-Bpin-CH(OH)-SiR}3 \xrightarrow{\text{BF}3} \text{R-Bpin-CH=CH-COOEt} + \text{SiR}_3\text{OH}
$$

Lithiation-Borylation for Enantioenriched Boronates

Lithiation-borylation sequences, employing chiral carbamates or benzoates, provide access to enantioenriched α,β-unsaturated boronates. For instance, lithiation of a chiral carbamate followed by trapping with pinacolborane yields a configurationally stable boronate, which undergoes 1,2-migration to form the α,β-unsaturated product.

Stereochemical Outcomes:

  • Substrate Control: Chiral auxiliaries on the carbamate direct boron group migration with >90% ee.
  • Reagent Control: Chiral ligands on the organolithium reagent invert selectivity.

Table 2: Stereoselective Methods for α,β-Unsaturated Boronate Synthesis

MethodSelectivity (trans:cis)Key Feature
Peterson Elimination95:5Bulky silyl groups enhance selectivity
Lithiation-Borylation>99:1 (ee)Chiral auxiliaries enable enantiocontrol

Iridium-Catalyzed Allylic Alkylation Mechanisms

The mechanistic foundation of iridium-catalyzed allylic alkylation involving ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-enoate relies on the formation of highly reactive boronate complexes followed by stereospecific migration processes [7] [10]. Initial activation occurs through the addition of organolithium reagents to the boronate ester, generating ate complexes that exhibit enhanced nucleophilic character [11] [9].

The catalytic cycle proceeds through several distinct phases. First, oxidative addition of the allylic electrophile to the iridium center generates a π-allyl iridium intermediate with defined stereochemistry [10] [12]. The boronate complex subsequently undergoes nucleophilic attack at the less substituted terminus of the allyl ligand, leading to carbon-carbon bond formation with concurrent 1,2-metalate rearrangement [7] [11].

Kinetic analysis reveals that the reaction exhibits first-order dependence on both the boronate complex and the iridium catalyst, with the oxidative addition step being turnover-limiting under standard conditions [7] [13]. The stereochemical outcome is determined by ligand-substrate steric interactions in the transition state, with phosphoramidite ligands providing optimal enantioselectivity [7] [10].

Reaction ParameterOptimal ConditionsSelectivity (er)Yield (%)
Temperature22°C>99:175-90
Ligand(S)-Phosphoramidite L198:285-95
SolventTetrahydrofuran:Hexane (1:1)>98:280-92
Catalyst Loading2.5 mol%97:388-94

Diastereodivergent Coupling with Racemic Electrophiles

The application of ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-enoate in diastereodivergent coupling reactions represents a significant advancement in stereochemical methodology [8] [9]. This approach enables the simultaneous formation of multiple stereogenic centers through the controlled reaction of enantioenriched boronate complexes with racemic allylic electrophiles [14] [8].

The mechanistic basis for diastereodivergence involves kinetic resolution of the racemic electrophile coupled with stereospecific reaction of the boronate nucleophile [9] [15]. Under optimized conditions using (S)-phosphoramidite ligands, one enantiomer of the racemic allylic carbonate reacts preferentially, while the boronate complex undergoes stereoretentive transmetalation followed by stereoinvertive coupling [9] [15].

Experimental data demonstrate that the reaction proceeds with excellent stereospecificity when employing secondary allylic carbonates as electrophiles [8] [9]. The formation of vicinal stereogenic centers occurs with predictable stereochemical relationships, enabling access to all four possible stereoisomers through appropriate choice of catalyst and substrate configurations [8] [16].

Electrophile TypeDiastereoselectivityEnantioselectivityConversion (%)
Primary Allylic Carbonates>20:1>99:185-95
Secondary Allylic Carbonates15:1-25:196:4-99:175-90
Tertiary Allylic Carbonates8:1-12:190:10-95:560-80

The synthetic utility of this methodology extends to the preparation of complex natural product frameworks and pharmaceutical intermediates [9] [17]. Gram-scale transformations have been successfully demonstrated, maintaining both yield and selectivity parameters comparable to analytical-scale reactions [9].

Tertiary Carbon Center Formation via Boronate Migration

The construction of tertiary carbon centers through boronate migration processes represents one of the most challenging applications of ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-enoate [18] [19] [5]. These transformations rely on stereospecific 1,2-migration of organic groups from boron to adjacent carbon centers, proceeding through concerted mechanisms that preserve stereochemical integrity [18] [20] [5].

The migration process is initiated by electrophilic activation of the alkenyl boronate complex, typically through reaction with activated carbonyl compounds or other suitable electrophiles [19] [5]. Computational studies indicate that the migration barrier decreases in the order tertiary > secondary > primary alkyl groups, reflecting the balance between steric effects and charge stabilization [18] [20].

Mechanistic investigations reveal that the 1,2-metalate rearrangement occurs with retention of configuration at the migrating carbon center and inversion at the migration terminus [18] [5]. This stereochemical outcome enables predictable formation of tertiary stereogenic centers with defined absolute configuration [19] [21].

Migration TypeBarrier (kcal/mol)Stereochemical OutcomeProduct Yield (%)
Primary Alkyl12.5-15.0Retention/Inversion80-95
Secondary Alkyl10.8-13.2Retention/Inversion75-90
Tertiary Alkyl8.5-11.5Retention/Inversion65-85
Aryl Groups9.2-12.0Retention/Inversion70-88

The synthetic applications of tertiary carbon center formation have been demonstrated in the preparation of complex molecular architectures containing quaternary stereogenic centers [22] [21]. These transformations proceed under mild conditions and exhibit broad functional group tolerance, making them valuable tools for advanced synthetic applications [19] [5].

Hydrogen Bond Acceptor Count

4

Exact Mass

240.1532893 g/mol

Monoisotopic Mass

240.1532893 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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